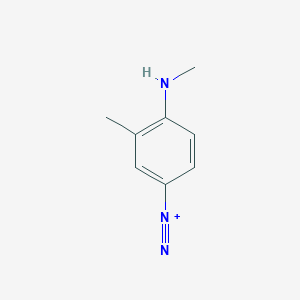
3-Methyl-4-(methylamino)benzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(methylamino)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. These compounds are highly reactive and are used as intermediates in various organic synthesis reactions, particularly in the preparation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-4-(methylamino)benzene-1-diazonium typically involves the diazotization of 3-Methyl-4-(methylamino)aniline. The process is as follows:
Starting Material: 3-Methyl-4-(methylamino)aniline.
Reagents: Sodium nitrite (NaNO₂) and a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
The reaction proceeds as follows: [ \text{3-Methyl-4-(methylamino)aniline} + \text{NaNO₂} + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H₂O} ]
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to maintain the low temperature and control the reaction rate. The diazonium salt is often used immediately in subsequent reactions due to its instability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylamino)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Using copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) to replace the diazonium group with a halide or cyanide.
Azo Coupling: Reacting with phenols or aromatic amines in alkaline conditions to form azo dyes.
Major Products Formed
Aryl Halides: Formed via Sandmeyer reactions.
Azo Compounds: Formed via coupling reactions with phenols or aromatic amines.
Scientific Research Applications
3-Methyl-4-(methylamino)benzene-1-diazonium is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: In the study of enzyme-catalyzed reactions involving diazonium compounds.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(methylamino)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions due to the excellent leaving group ability of nitrogen gas (N₂). The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or coupling partners used.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium compound used in similar reactions.
4-Nitrobenzenediazonium: Another diazonium compound with a nitro group that affects its reactivity.
Uniqueness
3-Methyl-4-(methylamino)benzene-1-diazonium is unique due to the presence of both a methyl group and a methylamino group on the aromatic ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
91259-29-9 |
|---|---|
Molecular Formula |
C8H10N3+ |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
3-methyl-4-(methylamino)benzenediazonium |
InChI |
InChI=1S/C8H10N3/c1-6-5-7(11-9)3-4-8(6)10-2/h3-5,10H,1-2H3/q+1 |
InChI Key |
OMLDVCZVGLONGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+]#N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















